molecular formula C11H18ClNO3 B2827743 2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide CAS No. 2167610-76-4

2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide

Cat. No.: B2827743
CAS No.: 2167610-76-4
M. Wt: 247.72
InChI Key: PASKTJBCXJWOQA-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,4-dioxaspiro[45]decan-8-yl)propanamide is a chemical compound with the molecular formula C10H16ClNO3 It is characterized by the presence of a spirocyclic structure, which includes a 1,4-dioxaspiro[45]decane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 1,4-dioxaspiro[4.5]decan-8-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to consistent product quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides, thioamides, or ethers.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

    Oxidation and Reduction: Products include N-oxides or secondary amines, respectively.

Scientific Research Applications

2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide
  • 1,4-Dioxaspiro[4.5]decan-8-ol
  • 4-Hydroxycyclohexan-1-one Monoethylene Ketal

Uniqueness

2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers a different set of chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-8(12)10(14)13-9-2-4-11(5-3-9)15-6-7-16-11/h8-9H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASKTJBCXJWOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC2(CC1)OCCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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